molecular formula C12H18O13 B12788942 4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid CAS No. 28144-27-6

4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid

Cat. No.: B12788942
CAS No.: 28144-27-6
M. Wt: 370.26 g/mol
InChI Key: IGSYEZFZPOZFNC-MMGXBETBSA-N
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Description

4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid is a disaccharide composed of two galacturonic acid units linked by a glycosidic bond. This compound is a significant component of pectin, a polysaccharide found in the cell walls of plants. It plays a crucial role in the structural integrity and rigidity of plant tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid typically involves the enzymatic hydrolysis of pectin. Pectinases, a group of enzymes, are used to break down pectin into its constituent sugars, including this compound .

Industrial Production Methods

Industrial production of this compound is often achieved through the extraction and purification of pectin from plant sources such as citrus peels and apple pomace. The extracted pectin is then subjected to enzymatic hydrolysis to yield this compound .

Chemical Reactions Analysis

Types of Reactions

4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include acyl chlorides and alkyl halides.

Major Products Formed

Scientific Research Applications

4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid involves its interaction with other cell wall components to maintain the structural integrity of plant tissues. It forms cross-links with other polysaccharides and proteins, contributing to the rigidity and strength of the cell wall. Additionally, it can interact with enzymes and other molecules involved in cell wall remodeling and degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid is unique due to its specific glycosidic linkage and its role in the structure and function of pectin. Its ability to form cross-links and interact with other cell wall components distinguishes it from other similar compounds .

Biological Activity

4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid, a glycosylated compound, has garnered attention due to its potential biological activities. This article explores the compound's structure, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C12H18O13C_{12}H_{18}O_{13} with a molecular weight of approximately 370.26 g/mol. The compound features a unique arrangement of galacturonic acid units linked through glycosidic bonds, which may contribute to its biological properties .

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic effects. Key areas of research include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help mitigate oxidative stress in cells. This is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially reducing the severity of inflammatory responses in various conditions .
  • Hypoglycemic Effects : Preliminary studies suggest that this compound may influence glucose metabolism, showing promise in the management of diabetes by lowering blood sugar levels .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Interaction with Cell Signaling Pathways : The compound may interact with key signaling pathways involved in inflammation and metabolism, such as NF-kB and AMPK pathways .
  • Modulation of Gut Microbiota : Emerging evidence suggests that polysaccharides like this compound can influence gut microbiota composition, which plays a crucial role in metabolic health and immune function .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Antioxidant Study : A study conducted on various plant-derived polysaccharides demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, indicating its potential as an antioxidant agent .
  • Anti-inflammatory Research : In an animal model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting an anti-inflammatory effect .
  • Diabetes Management : A recent study on diabetic mice showed that supplementation with this compound led to improved glucose tolerance and insulin sensitivity compared to control groups .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntioxidantReduces ROS levels
Anti-inflammatoryDecreases pro-inflammatory cytokines
HypoglycemicImproves glucose tolerance

Properties

CAS No.

28144-27-6

Molecular Formula

C12H18O13

Molecular Weight

370.26 g/mol

IUPAC Name

(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2+,3+,4+,5+,6+,7-,8-,11-,12-/m0/s1

InChI Key

IGSYEZFZPOZFNC-MMGXBETBSA-N

Isomeric SMILES

[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)O)O)O)O)C(=O)O)O)O

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O

Origin of Product

United States

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